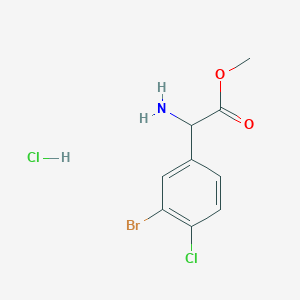
(S)-3-(Pyrrolidin-2-yl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-(Pyrrolidin-2-yl)phenol hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “(S)-3-(Pyrrolidin-2-yl)phenol hydrochloride” is 199.68 . The exact structure would require more specific information such as NMR, HPLC, LC-MS data .Physical And Chemical Properties Analysis
“(S)-3-(Pyrrolidin-2-yl)phenol hydrochloride” is stored in an inert atmosphere at room temperature . More detailed physical and chemical properties would require specific experimental data.Aplicaciones Científicas De Investigación
Synthesis and Emissive Properties
- Tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, related to (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride, have been synthesized and studied for their photophysical properties. These compounds display intense fluorescence with UV light and have large Stokes shifts and high quantum yields, making them potential candidates for large Stokes shift organic dyes (Marchesi, Brenna, & Ardizzoia, 2019).
Antitumor Applications
- New 2-(2-aminopyrimidin-4-yl)phenol derivatives, structurally related to (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride, have shown potent inhibitory activity against CDK1 and CDK2, key enzymes in cell cycle regulation, suggesting their potential as antitumor compounds (Lee, Kim, & Jeong, 2011).
Structural and Spectroscopic Studies
- A study on 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, closely related to (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride, involves synthesis, spectroscopic studies (FTIR, UV, NMR), and nonlinear optical (NLO) analysis. This work provides insights into the electronic and structural properties of alkylaminophenol compounds (Ulaş, 2021).
Corrosion Inhibition
- Schiff bases derived from phenol compounds, related to (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride, have been investigated as corrosion inhibitors for metals. These compounds demonstrate potential in protecting metal surfaces against corrosion, especially in acidic environments (Hegazy et al., 2012).
Antibacterial Activity
- Derivatives of 4-(pyrrolidin-1-yl)pyridine, structurally similar to (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride, have been synthesized and evaluated for their antimicrobial activity against various bacteria. These compounds present a range of activities, with some showing significant antibacterial properties (Bogdanowicz et al., 2013).
Safety And Hazards
The compound has some safety concerns. It has been labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-4-1-3-8(7-9)10-5-2-6-11-10;/h1,3-4,7,10-12H,2,5-6H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHPGTAUHOKERV-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Pyrrolidin-2-yl)phenol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)](/img/structure/B6295213.png)
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)

![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)


![(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295253.png)
![(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)
![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B6295264.png)
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)
![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)
